molecular formula C28H21Cl2N3O2S B11772673 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11772673
M. Wt: 534.5 g/mol
InChI Key: QVEISMVPTJDEEM-UHFFFAOYSA-N
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Description

3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques, such as crystallization or chromatography, are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its biological activity can be explored through in vitro and in vivo experiments.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include other thienopyridines with different substituents. Examples include:

  • 3-Amino-N-(2,3-dichlorophenyl)-4-(4-hydroxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(m-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities or chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide further research and development.

Properties

Molecular Formula

C28H21Cl2N3O2S

Molecular Weight

534.5 g/mol

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21Cl2N3O2S/c1-15-6-8-17(9-7-15)22-14-19(16-10-12-18(35-2)13-11-16)23-25(31)26(36-28(23)33-22)27(34)32-21-5-3-4-20(29)24(21)30/h3-14H,31H2,1-2H3,(H,32,34)

InChI Key

QVEISMVPTJDEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)Cl)N

Origin of Product

United States

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